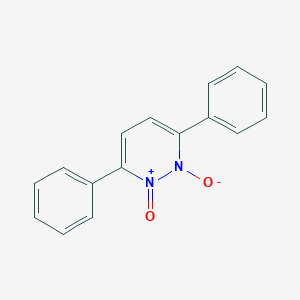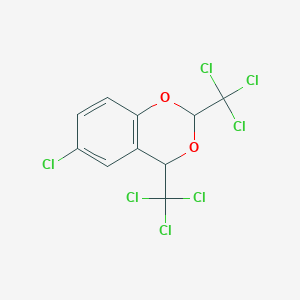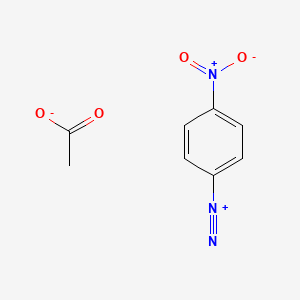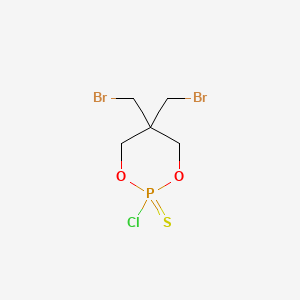
5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione is a complex organophosphorus compound It is characterized by the presence of bromomethyl groups, a chlorine atom, and a dioxaphosphinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,2-bis(bromomethyl)propane-1,3-diol with a chlorinated phosphorus compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a phosphinane derivative with an amine substituent, while oxidation might produce a phosphine oxide .
Scientific Research Applications
5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a building block for various chemical transformations.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its ability to form stable bonds with other elements and compounds.
Mechanism of Action
The mechanism of action of 5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to various effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane: This compound shares the bromomethyl groups and dioxane ring but differs in the presence of a chlorophenyl group instead of a chlorophosphinane structure.
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: Similar in having bromomethyl groups and a dioxane ring, but with a dimethylamino phenyl substituent.
Uniqueness
5,5-Bis(bromomethyl)-2-chloro-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its combination of bromomethyl groups, a chlorine atom, and a dioxaphosphinane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
62030-87-9 |
|---|---|
Molecular Formula |
C5H8Br2ClO2PS |
Molecular Weight |
358.42 g/mol |
IUPAC Name |
5,5-bis(bromomethyl)-2-chloro-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C5H8Br2ClO2PS/c6-1-5(2-7)3-9-11(8,12)10-4-5/h1-4H2 |
InChI Key |
CEWDWMQKQGNRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=S)(O1)Cl)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,2,6,6-Pentamethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14553178.png)
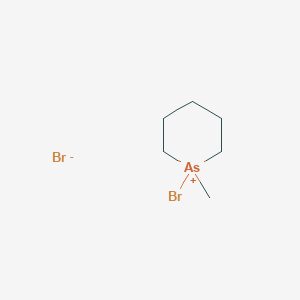
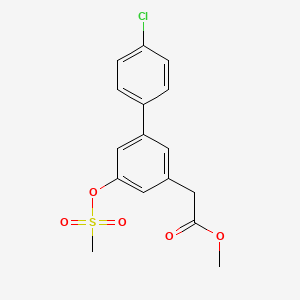
![Propanamide, N-[[2-[(2,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14553212.png)

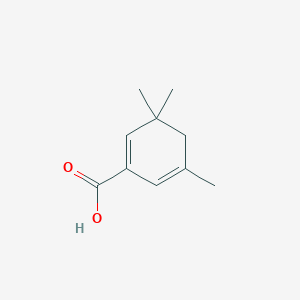
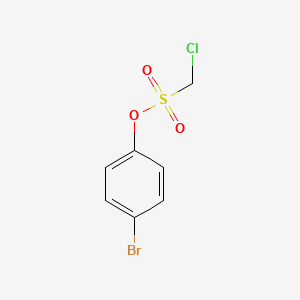
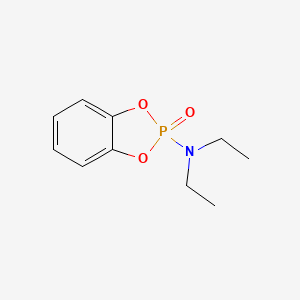
![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
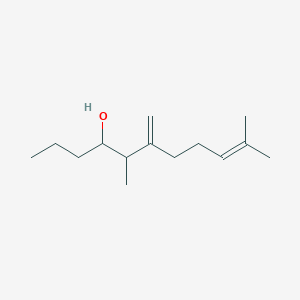
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
